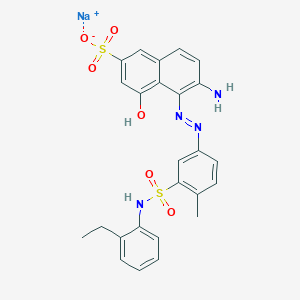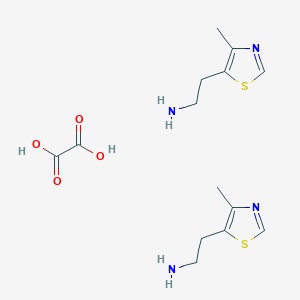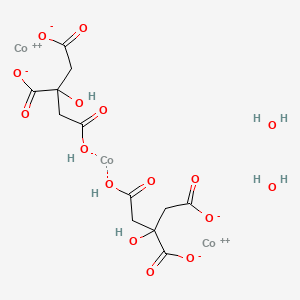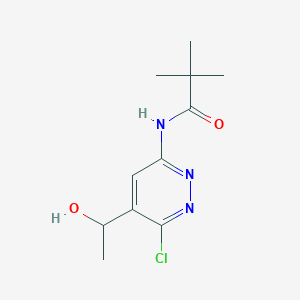
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is a complex organic compound with the molecular formula C25H24N4O6S2.Na. It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative under controlled pH conditions .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is often isolated by filtration, washed, and dried before being packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic catalysts.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include quinones and other oxidized derivatives.
Reduction: Typically results in the formation of aromatic amines.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in various assays.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its vibrant color properties. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can affect biological processes such as cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-4-hydroxy-5-[(2-(ethylphenylamino)sulfonyl)phenyl]azo]naphthalene-2-sulfonic acid sodium salt
- 2-Naphthalenesulfonic acid, 6-amino-5-[(ethylphenylamino)sulfonyl]phenylazo-4-hydroxy-, monosodium salt
Uniqueness
6-Amino-5-3-(ethylphenylamino)sulphonyl-4-methylphenylazo-4-hydroxynaphthalene-2-sulphonate (sodium salt) is unique due to its specific structural configuration, which imparts distinct color properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications .
Eigenschaften
Molekularformel |
C25H23N4NaO6S2 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
sodium;6-amino-5-[[3-[(2-ethylphenyl)sulfamoyl]-4-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C25H24N4O6S2.Na/c1-3-16-6-4-5-7-21(16)29-36(31,32)23-13-18(10-8-15(23)2)27-28-25-20(26)11-9-17-12-19(37(33,34)35)14-22(30)24(17)25;/h4-14,29-30H,3,26H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
DVGROUYSXVIIBB-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)



![5,5'-Bis(trimethylstannyl)[2,2'-bithiophene]-3,3'-dicarbonitrile](/img/structure/B14784302.png)









